methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate
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Overview
Description
Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Propanoyl Group: The indole derivative is then reacted with a propanoyl chloride in the presence of a base to form the 3-(1-methyl-1H-indol-3-yl)propanoyl intermediate.
Coupling with 4-Aminobenzoic Acid: The intermediate is then coupled with 4-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide .
- 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one .
Uniqueness
Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate is unique due to its specific structure, which combines the indole moiety with a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. The indole moiety, common in many bioactive compounds, suggests that this compound may exhibit significant biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an indole ring, which is known for its role in various biological activities, including anti-cancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For example, it has been shown to induce cell cycle arrest in the G0/G1 phase in various cancer cell lines, which is critical for preventing tumor growth.
- Inhibition of Protein Interactions : Similar to other indole derivatives, this compound may interfere with protein-protein interactions critical for cancer progression. It has been suggested that this compound can disrupt c-Myc-Max heterodimerization, a crucial step in oncogenic signaling pathways.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Cell Proliferation : In vitro assays demonstrated that the compound inhibited the growth of HL60 and Daudi cell lines with IC50 values in the low micromolar range. The mechanism appears to involve disruption of c-Myc-Max dimerization, leading to reduced transcriptional activity of c-Myc target genes .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in significant accumulation of cells in the G0/G1 phase, indicating a halt in cell cycle progression and potential induction of apoptosis .
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 4-[3-(1-methylindol-3-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C20H20N2O3/c1-22-13-15(17-5-3-4-6-18(17)22)9-12-19(23)21-16-10-7-14(8-11-16)20(24)25-2/h3-8,10-11,13H,9,12H2,1-2H3,(H,21,23) |
InChI Key |
OXZDYPOMHPGTMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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